molecular formula C14H14ClN3O3S B4730133 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide

Cat. No. B4730133
M. Wt: 339.8 g/mol
InChI Key: BTCFQGUWVRQAHZ-UHFFFAOYSA-N
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Description

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide, commonly known as furamidine, is a synthetic compound that has attracted attention due to its potential applications in the field of medicinal chemistry. It belongs to the class of hydrazinecarbothioamide derivatives and has been studied extensively for its promising biological activities.

Mechanism of Action

The mechanism of action of furamidine is not fully understood. However, it is believed to act by inhibiting the activity of the trypanosomal topoisomerase II enzyme, which is essential for DNA replication and repair. It has also been suggested that furamidine may interfere with the mitochondrial function of the parasite.
Biochemical and Physiological Effects
Studies have shown that furamidine has low toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of furamidine is its high selectivity towards trypanosomal topoisomerase II, which makes it a promising candidate for the development of new antitrypanosomal drugs. However, its low solubility and poor pharmacokinetic properties may limit its clinical applications.

Future Directions

There are several future directions for the study of furamidine. One area of research could focus on the development of new analogs with improved pharmacokinetic properties. Another area of research could be the investigation of the potential of furamidine as a therapeutic agent for other parasitic diseases, such as malaria. Additionally, the mechanism of action of furamidine could be further elucidated to identify new targets for drug development.

Scientific Research Applications

Furamidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitrypanosomal, antimalarial, and antitumor activities. Furamidine has been found to be particularly effective against Trypanosoma brucei, the causative agent of African sleeping sickness, which is a neglected tropical disease that affects millions of people in sub-Saharan Africa.

properties

IUPAC Name

1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-16-14(22)18-17-13(19)12-7-6-9(21-12)8-20-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,17,19)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFQGUWVRQAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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